Dicyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.020 g/L at 25 °C

Very soluble in ethyl ether, ethanol

Readily sol in acetone, dichloromethane, ethyl acetate, n-hexane, and toluene.

Solubility in water, g/100ml at 25 °C: 0.002

0.02%

Canonical SMILES

Dicyclopentadiene is a cyclic olefin.

Precursor for High-Performance Polymers

Dicyclopentadiene readily undergoes ring-opening metathesis polymerization (ROMP) in the presence of suitable catalysts. ROMP allows for the formation of highly cross-linked and rigid polymers with excellent mechanical properties like strength, stiffness, and thermal stability [1]. Researchers actively investigate DCPD-based polymers for various applications, including:

- Composites: DCPD-based composites exhibit exceptional strength-to-weight ratios, making them attractive for aerospace and automotive components [1].

- Electronic Applications: These polymers show promise in electronic applications due to their good electrical insulating properties [2].

- Functional Materials: Researchers are exploring DCPD for functional materials with tailored properties, such as flame retardancy and self-healing capabilities [3].

[1] Handbook of Thermoset Plastics, Editors: Eberhard Mäder, Michael Sänger ()[2] Chemical News and Journal of Physical Science [216 (2009) 8131], Rümpler, A., et al.[3] Polymer, Volume 186, 122007, 2020, Study of factors related to performance improvement of dicyclopentadiene (DCPD)-based thermosets, Authors: Wei, X., et al.

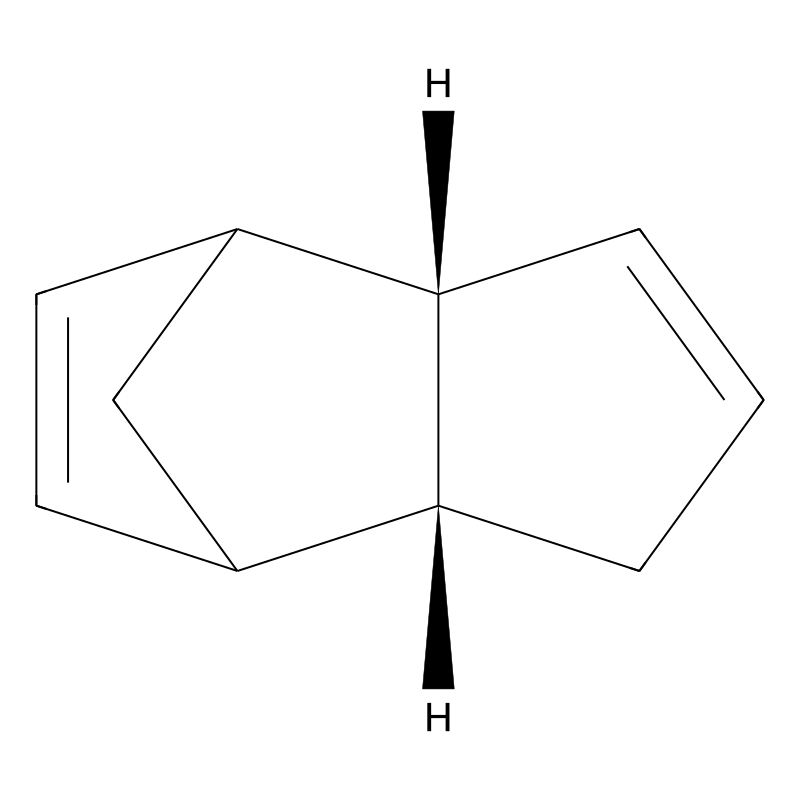

Dicyclopentadiene is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 132.20 g/mol. It is primarily known for its unique structure, which consists of two cyclopentadiene units linked together. The compound appears as a colorless liquid with an acrid odor and has a boiling point of approximately 359.2 K (86 °C) and a melting point around 306.8 K (33.7 °C) . Dicyclopentadiene is also referred to by various names, including bicyclopentadiene and cyclopentadiene dimer .

Dicyclopentadiene is highly reactive, particularly in Diels-Alder reactions, where it can act both as a diene and as a dienophile. It can undergo dimerization from cyclopentadiene, which is reversible under certain conditions . Notably, the compound can react with acids to form various derivatives, such as monohydrochlorides when treated with hydrogen chloride in the presence of moisture . Additionally, it can react exothermically with oxidizing agents and reducing agents, releasing hydrogen gas .

Dicyclopentadiene can be synthesized through several methods:

- Dimerization of Cyclopentadiene: The most common method involves heating cyclopentadiene, which dimerizes to form dicyclopentadiene. This reaction is exothermic and occurs spontaneously at temperatures around 20 °C .

- Thermal Cracking: At elevated temperatures, cyclopentadiene can be thermally cracked to yield dicyclopentadiene along with other oligomers.

- Catalytic Methods: Catalysts can be employed to facilitate the reaction between cyclopentadiene molecules under controlled conditions to enhance yield and selectivity .

Dicyclopentadiene has several industrial applications:

- Resins and Polymers: It is widely used in the production of hydrocarbon resins, unsaturated polyester resins, and ethylene propylene diene rubbers.

- Fine Chemicals: The compound serves as an important precursor for cyclic olefin copolymers and specialty chemicals used in flame retardants and agrochemicals.

- Additives: Dicyclopentadiene is utilized in various formulations for enhancing properties like durability and resistance in materials .

Studies have shown that dicyclopentadiene interacts readily with various reagents under specific conditions. For instance, its reactions with acids often lead to rearrangements that yield different products depending on the catalyst used . Furthermore, its interactions with oxidizing agents can lead to vigorous reactions, emphasizing the need for careful handling in industrial applications .

Dicyclopentadiene shares structural similarities with several compounds but has unique properties that distinguish it:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclopentadiene | Highly reactive diene; forms dicyclopentadiene easily. | |

| Norbornene | Contains a bridged bicyclic structure; used in polymer production. | |

| 1,3-Cyclohexadiene | Less stable than dicyclopentadiene; participates in Diels-Alder reactions but less efficiently. | |

| 1,4-Pentadiene | Linear structure; less reactive than dicyclopentadiene in cycloaddition reactions. |

Dicyclopentadiene's ability to undergo Diels-Alder reactions effectively makes it a versatile compound in synthetic chemistry compared to its linear or less reactive counterparts.

Physical Description

Liquid; NKRA

Colorless, crystalline solid with a disagreeable, camphor-like odor; Note: A liquid above 90 degrees F; [NIOSH]

COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

A liquid with an acrid odor.

Colorless, crystalline solid with a disagreeable, camphor-like odor. [Note: A liquid above 90 °F.]

Color/Form

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

172 °C

342 °F

Flash Point

32 °C

24 °C (75 °F)

90 °F (32 °C) (Open cup)

32 °C o.c.

90 °F (open cup)

(oc) 90 °F

Heavy Atom Count

Vapor Density

4.55 (Air = 1)

Relative vapor density (air = 1): 4.6-4.7

4.55

Density

0.9302 g/cu cm at 35 °C

Bulk density = 8.2 lb/gal at 60 °F

Liquid density: 0.978 at 20 °C

0.98 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

0.98

0.98 (Liquid at 95 °F)

Odor

Disagreeable odor similar to that of camphor

Sweet, sharp odor, unpleasant

Odor Threshold

Odor Threshold High: 0.01 [mmHg]

Detection odor threshold from AIHA (mean = 0.011 ppm)

Human sensory response studies indicate that dicyclopentadiene can be detected in the range of 0.003 to 0.2 ppm ...

The odor threshold was reported as low as 0.003 ppm.

0.016 mg/cu m

It has a disagreeable, camphor-like odor that is detectable at less than 0.003 ppm but does not become noticeably irritating below 10 ppm.

For more Odor Threshold (Complete) data for DICYCLOPENTADIENE (7 total), please visit the HSDB record page.

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

170-172 °C

Melting Point

32.9 °C

32-34 °C

92.5 °F

90 °F

Related CAS

Vapor Pressure

2.3 [mmHg]

Vapor pressure: 1.40 mm Hg at 20 °C

2.30 mm Hg at 25 °C /Extrapolated from a measured range of 33 °C and higher/

Vapor pressure, Pa at 20 °C: 180

1.4 mmHg

Absorption Distribution and Excretion

/MILK/ When given by oral administration to lactating cows urine and feces contained 86% of administered dose with only trace amounts being secreted in milk. Some may have been eliminated in gaseous form. Compound was extensively absorbed from GI tract.

Dicyclopentadiene is predicted to be rapidly absorbed and distributed following any route of administration. It is extensively absorbed from the GI tract.

The substance can be absorbed into the body by inhalation and by ingestion.

Tetramethylenephosphonate derivatives of norborane (TPNB) and dicyclopentadiene (TPDCPD) were shown to readily form stable chelates with (99m)Tc that had high and selective bone uptake. The skeletal uptake and blood clearance properties of (99m)Tc-TPNB were similar to (99m)Tc-MDP in both rats and rabbits. This suggests additional studies to further evaluate (99m)Tc-TPNB or perhaps other large-organic based multidentate phosphonate ligands as potential bone imaging agents is warranted.

Metabolism Metabolites

... Urinary metabolites of dicyclopentadiene were not identified specifically, but analysis by thin layer chromatography indicated that the urine of mice and rats each had seven components. Six components were found in the urine of dogs. The Rf values of these components were similar; therefore, common metabolites were indicated in all three species. Only 1-3% of the radioactivity was attributed to nonmetabolized (14)carbon-dicyclopentadiene in all three species. When the urine from all species was subjected to enzymatic hydrolysis by glusulase (beta glucuronidase and sulfatase) and extracted, was recovered in the extract, indicating the presence of urine conjugates.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Steam crackers for the production of ethylene are the primary source of cyclopentadiene and dicyclopentadiene, although a small amount is still recovered from coal tar distillation. The amount of CPD /cyclopentadiene/ produced depends on the feedstock to the cracker. The yield from a naphtha cracker is 6 to 8 times of that from a gas cracker, which uses ethane and propane feed mixture. The cracked gas leaving the furnace section of a steam cracker contains many chemical components. They are separated by a series of fractionation columns. The bottom stream from the debutanizer column, known as the pyrolysis gasoline in the industry, contains the C5 and heavier fraction of the cracked gas. Typically, cyclopentadiene plus dicyclopentadiene constitute 15-25 wt% of the pyrolysis gasoline. Because CPD dimerizes readily, it is usually recovered in the form of the DCPD. ... When the pyrolysis gasoline is processed immediately, the amount of DCPD present is small. ... The C5 fraction of the pyrolysis gasoline is first separated as the overhead of a depentanizer. The C5 stream is heat-soaked in a dimerizer at about 100 degC. The CPD in the C5 stream is converted to DCPD. The separation of the low-boiling C5 components from the DCPD is achieved by a second fractionation in which the DCPD is recovered as the bottom product. The DCPD is mainly in the endo form and has a purity of 82-90%.

If the pyrolysis gasoline is placed in storage before it is processed or if the process is supplemented with purchased pyrolysis gasoline, a significant amount of the CPD /cyclopentadiene/ in the pyrolysis gasoline is already in the form of DCPD, since cyclopentadiene dimerizes to DCPD at a rate of 9 mol %/h at 35 °C. ... The pyrolysis gasoline is first heat-soaked in a dimerizer to convert remaining CPD to DCPD. The effluent from the dimerizer is fractionated in one or more columns where the C5-C9 components are separated from the C10 and heavier fraction. ... The C10 and heavier stream, which contains 50-70% DCPD, is distilled to yield a DCPD overhead product. The purity of the DCPD is 82-95%.

High-purity DCPD in the range of 98-99% is produced by thermal cracking of the lower-purity DCPD. Pure CPD /cyclopentadiene/ is separated from the crude DCPD by distillation and is redimerized in controlled conditions to avoid oligomer formation. Unreacted CPD is stripped from the high-purity DCPD by mild fractionation.

General Manufacturing Information

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Transportation Equipment Manufacturing

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: ACTIVE

4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Cyclopentadiene polymerizes to dicyclopentadiene on standing. ... It is more convenient form in which to handle cyclopentadiene, and is easily depolymerized by distilling at atmospheric pressure.

DCPD, 3a,4,7,7a-tetrahydo-4,7-methano-1H-indene, can exist in two stereoisomers, the endo and exo forms. ... commercially available DCPD is mostly the endo isomer.

Analytic Laboratory Methods

Analysis of products and residues: By gas-liquid chromatography (GLC) with flame ionization detector.

Ground water extracts were analyzed by GC/MS to determine if derivatives of dicyclopentadiene were present in addition to dicyclopentadiene and other chemical wastes. The derivatives thus identified were characterized by GC high resolution MS, deuterium exchange for active hydrogen in the chemical ionization source of the mass spectrometer, and GC/MS following on-column base catalyzed deuteration of enolizable hydrogen. Two ketone derivatives of dicyclopentadiene were identified by comparison with synthetic standards. Ground water derivatives of dicyclopentadiene were compared with mammalian enzymatic metabolites produced in vitro by incubation with immobilized rabbit liver cytochromes p450. The metabolites were analysed by GC/MS and by GC/MS following derivatization and deuterium labelling. Although not found in ground water samples, the two metabolites were identified as monoepoxides of dicyclopentadiene by comparison with compounds synthesized in the laboratory.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. May form peroxides in storage. ... Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from oxidizing materials, strong acids, and strong bases. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical.

/Dicyclopentadiene/ must be inhibited and maintained under an inert atmosphere to prevent polymerization.

Store only if stabilized. Store in an area without drain or sewer access. Fireproof. Cool. Keep in the dark. Separated from strong oxidants ...

Interactions

An added stabilizer or inhibitor can influence the toxicological properties of /dicyclopentadiene/, consult an expert.